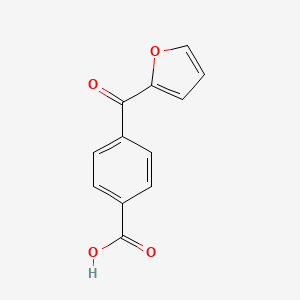

4-(2-Furoyl)benzoic acid

Description

4-(2-Furoyl)benzoic acid is a benzoic acid derivative featuring a 2-furoyl (furan-2-carbonyl) substituent at the para position of the aromatic ring. Similar compounds, such as those with phenoxy, azo, or sulfamoyl substituents, are documented in the literature for their biological and chemical properties .

Propriétés

IUPAC Name |

4-(furan-2-carbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXUOPBBWAUFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furoyl)benzoic acid typically involves the reaction of 2-furoyl chloride with benzoic acid in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the furoyl group is introduced to the benzoic acid . The reaction conditions generally include:

Reagents: 2-furoyl chloride, benzoic acid, pyridine

Solvent: Dichloromethane or another suitable organic solvent

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Furoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid

Reduction: Tetrahydrofuran derivatives

Substitution: Brominated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

4-(2-Furoyl)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of polymers and other advanced materials

Mécanisme D'action

The mechanism of action of 4-(2-Furoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The furoyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key benzoic acid derivatives with diverse substituents, highlighting structural similarities and differences:

Key Observations :

- Electron-Withdrawing Groups: Compounds like 4-(4-fluorophenoxy)benzoic acid and sulfamoyl derivatives exhibit altered acidity and solubility due to substituent electronegativity .

Physicochemical Properties

Melting Points and Solubility

- 4-(4-Fluorophenoxy)benzoic acid: High melting point (171–175°C) suggests strong intermolecular forces, likely due to hydrogen bonding and π-π stacking .

- Azo-Benzothiazolyl Derivatives : Elevated melting points (220–310°C) correlate with extended conjugation and rigid structures .

Acidity (pKa)

Crystallographic and Structural Insights

- Hydrogen Bonding: 4-Fluoro-2-(phenylamino)benzoic acid forms intramolecular N–H⋯O bonds and dimeric structures via O–H⋯O interactions, critical for crystal packing .

Activité Biologique

4-(2-Furoyl)benzoic acid, a derivative of benzoic acid, has garnered attention in the scientific community due to its diverse biological activities. This compound is characterized by a furoyl group attached to the benzoic acid moiety, which contributes to its unique pharmacological properties. Research indicates that it exhibits significant antimicrobial, anticancer, and other bioactive properties, making it a candidate for further therapeutic exploration.

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 192.18 g/mol

- Canonical SMILES : C1=CC=C(C=C1C(=O)O)C(=O)C2=CC=CO2

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus (MRSA): MIC values as low as 15.62 µM.

- Effective against Escherichia coli and Candida albicans with varying MIC values.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 |

| Candida albicans | 62.50 |

2. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and A2058 (melanoma).

- Cell Viability Assays :

- A dose-dependent reduction in cell viability was observed in HepG2 cells, with IC values around 75 µg/mL.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC (µg/mL) | % Viability at 200 µg/mL |

|---|---|---|

| HepG2 | 75 | 40 |

| A2058 | 80 | 45 |

The mechanism through which this compound exerts its biological effects is multifaceted:

- Protein Interaction : The compound interacts with specific proteins involved in cellular pathways, potentially influencing apoptosis and cell cycle regulation.

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound involved clinical isolates of MRSA and other resistant strains. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Cytotoxicity in Cancer Research

In a detailed investigation of cytotoxic effects on HepG2 cells, researchers found that exposure to varying concentrations of the compound led to a significant reduction in cell viability, highlighting its potential as an anticancer agent.

Q & A

Q. What are the recommended methodologies for synthesizing 4-(2-Furoyl)benzoic acid derivatives with high purity?

Answer:

- Synthesis Optimization : Use reflux conditions with stoichiometric control of reactants (e.g., coupling 2-furoyl chloride with 4-aminobenzoic acid derivatives). Purification via recrystallization in ethanol/water mixtures improves yield and purity.

- Characterization : Employ IR spectroscopy to confirm carbonyl (C=O) and carboxylic acid (O-H) functional groups. NMR (¹H and ¹³C) resolves aromatic proton environments and substituent positions .

- Yield Tracking : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent). Typical yields for analogous benzoic acid derivatives range from 58% to 70% under optimized conditions .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Apply SHELXL for refinement, leveraging its robustness in handling small-molecule data. For challenging cases (e.g., twinned crystals), use SIR97 for direct methods or Patterson synthesis .

- Validation : Cross-check bond lengths and angles against similar structures (e.g., 4-(2-Carboxybenzoyl)benzoic acid, which has a mean σ(C–C) = 0.003 Å) .

Advanced Research Questions

Q. How can computational methods address discrepancies between experimental and predicted spectroscopic data for this compound?

Answer:

- Electron Localization Function (ELF) Analysis : Map electron density to identify resonance effects in the furoyl-benzoic acid conjugate system. Compare ELF results with UV-Vis spectra to validate π→π* transitions .

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. For conflicting NMR shifts, simulate spectra with GIAO (Gauge-Independent Atomic Orbital) methods .

- Case Study : In analogous hydrazone derivatives, computational predictions of chemical shifts deviated <5% from experimental NMR data after solvent correction .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer:

- Enzyme Inhibition Assays : Test competitive vs. noncompetitive inhibition using Lineweaver-Burk plots. For example, benzoic acid derivatives exhibit competitive inhibition with catechol in tyrosinase assays .

- Dose-Response Validation : Repeat assays at varying pH (5.0–7.4) and temperatures (25–37°C) to account for activity dependence on experimental conditions .

- Structural Analog Comparison : Cross-reference IC₅₀ values with structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) to identify substituent effects .

Q. How can crystallographic software pipelines improve the efficiency of structural analysis for novel this compound analogs?

Answer:

- Automated Phasing : Use SHELXC/D/E pipelines for high-throughput phasing, especially for heavy-atom derivatives.

- Refinement Workflow : Combine SHELXPRO (for macromolecular interfaces) and WinGX (for small-molecule visualization and validation) .

- Data Contingency : For low-resolution data (<1.0 Å), employ twin refinement in SHELXL with HKLF5 format .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.